molecular formula C21H15ClN2O3 B11187325 (2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

(2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

Cat. No.: B11187325
M. Wt: 378.8 g/mol
InChI Key: UEKHHYCWOUVBNP-UHFFFAOYSA-N
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Description

The compound (2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic molecule that combines a chloronitrophenyl group with a dibenzoazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone typically involves a multi-step process. One common method starts with the preparation of the dibenzoazepine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloronitrophenyl group is then introduced via a substitution reaction, often using reagents such as chloronitrobenzene and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, which can further react to form other derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.

Scientific Research Applications

(2-chloro-5-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone: has several scientific research applications:

Properties

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone

InChI

InChI=1S/C21H15ClN2O3/c22-18-12-11-16(24(26)27)13-17(18)21(25)23-19-7-3-1-5-14(19)9-10-15-6-2-4-8-20(15)23/h1-8,11-13H,9-10H2

InChI Key

UEKHHYCWOUVBNP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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